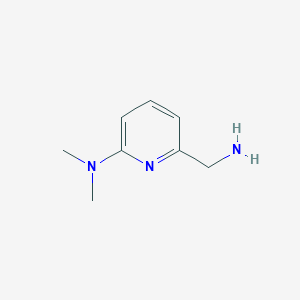

6-(aminomethyl)-N,N-dimethylpyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(aminomethyl)-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDSLOJOKKCEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279055 | |

| Record name | 6-(Dimethylamino)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-43-5 | |

| Record name | 6-(Dimethylamino)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(aminomethyl)-N,N-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Aminomethyl)-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a pyridine core with a primary aminomethyl group at the 6-position and a dimethylamino group at the 2-position, presents a compelling scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups imparts specific physicochemical characteristics that are critical to its biological activity, pharmacokinetic profile, and formulation potential.

This technical guide provides a comprehensive analysis of the key physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of physical chemistry and comparative analysis with structurally analogous compounds to offer well-founded estimations and practical insights for researchers in the field.

Molecular Structure and Basic Properties

The foundational physical properties of a molecule are dictated by its structure. This compound, with the chemical formula C₈H₁₃N₃, possesses a molecular weight of 151.21 g/mol .[1] The presence of both hydrogen bond donors (the primary amine) and acceptors (the pyridine nitrogen and both amine nitrogens) suggests a significant potential for intermolecular interactions, which will influence properties such as boiling point and solubility.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| CAS Number | 1060801-43-5 | [2] |

| Predicted XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 42.2 Ų | [1] |

State and Appearance

Based on the general properties of similar small molecule amines and pyridine derivatives, this compound is expected to be a liquid or a low-melting solid at room temperature. Lower aliphatic amines are typically gases, while higher members in a homologous series tend to be liquids or solids. Given its molecular weight, it falls into the intermediate category. Pure amines are generally colorless but can develop a yellowish hue upon exposure to air and light due to oxidation. The compound is also anticipated to have a characteristic amine-like or fishy odor.

Melting and Boiling Points

The melting and boiling points of amines are significantly influenced by their ability to form hydrogen bonds. As this compound possesses a primary amine group, it can participate in intermolecular hydrogen bonding, leading to a higher boiling point than non-polar compounds of similar molecular weight. However, the presence of a tertiary amine (the dimethylamino group) does not contribute to hydrogen bonding between amine molecules.

For comparison, structurally related compounds can provide an estimation. For instance, 2-amino-6-methylpyridine has a boiling point of 208-209 °C. While the additional aminomethyl and dimethyl groups in the target molecule increase its molecular weight and potential for polar interactions, the precise boiling point would require experimental determination. It is reasonable to predict a boiling point in a similar or slightly higher range, likely above 200 °C at atmospheric pressure. The melting point is more difficult to predict but is expected to be relatively low.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, and formulation. The presence of multiple nitrogen atoms capable of forming hydrogen bonds with water suggests that this compound will exhibit good solubility in polar protic solvents like water and alcohols.

The solubility of aminopyridines is known to be pH-dependent. In acidic solutions, the amine groups will be protonated, forming salts that are generally more water-soluble. Conversely, in basic solutions, the free base form will be less soluble in water but more soluble in organic solvents.

Expected Solubility:

-

Water: Soluble, with solubility increasing at lower pH.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Highly soluble.

-

Polar Aprotic Solents (e.g., DMSO, DMF): Soluble.

-

Non-polar Solvents (e.g., Hexane, Toluene): Low solubility.

Acidity and Basicity (pKa)

The pKa values of a molecule are fundamental to understanding its ionization state at a given pH, which in turn influences its biological activity and pharmacokinetic properties. This compound has three basic nitrogen atoms: the pyridine ring nitrogen, the primary aminomethyl nitrogen, and the tertiary dimethylamino nitrogen.

-

Pyridine Nitrogen: The pKa of pyridine itself is approximately 5.2. Electron-donating groups, such as amino groups, on the pyridine ring generally increase its basicity (raise the pKa).

-

Primary Aminomethyl Nitrogen: Aliphatic primary amines typically have pKa values in the range of 9-11.

-

Tertiary Dimethylamino Nitrogen: The dimethylamino group attached to the aromatic ring will be less basic than a typical aliphatic tertiary amine due to the electron-withdrawing nature of the sp²-hybridized carbon of the pyridine ring.

Predicting the exact pKa for each nitrogen in this multifunctional molecule is complex. However, it is expected to have at least two distinct pKa values, one associated with the more basic aliphatic amine and another with the less basic pyridine and dimethylamino nitrogens. Computational models and experimental titration would be necessary to determine the precise values.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methyl protons of the dimethylamino group, and the exchangeable protons of the primary amine. The chemical shifts of the aromatic protons will be influenced by the positions of the amino substituents.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will provide information about the electronic environment within the aromatic system.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching: The primary amine will show two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C and C=N stretching: Aromatic ring vibrations will be observed in the 1400-1600 cm⁻¹ region.

-

N-H bending: The primary amine will exhibit a bending vibration around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure, with likely cleavages at the C-C bond between the pyridine ring and the aminomethyl group, as well as loss of methyl groups from the dimethylamino substituent.

Experimental Methodologies

Determination of Melting and Boiling Points

A standard capillary melting point apparatus would be used to determine the melting point. For the boiling point, distillation under atmospheric or reduced pressure would be the standard method.

Solubility Determination

The equilibrium solubility can be determined by adding an excess of the compound to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

Caption: Workflow for experimental solubility determination.

pKa Determination

Potentiometric titration is the most common method for determining pKa values. A solution of the compound is titrated with a standard acid or base, and the pH is monitored as a function of the titrant volume. The pKa values can be determined from the inflection points of the resulting titration curve.

Caption: Process for determining pKa via potentiometric titration.

Conclusion

While experimental data for this compound remains scarce in publicly available literature, a robust understanding of its physical properties can be extrapolated from its molecular structure and comparison with related compounds. Its characteristics as a polar, basic molecule with hydrogen bonding capabilities suggest good aqueous solubility, particularly at acidic pH, and a relatively high boiling point. These properties are paramount for its handling in a laboratory setting and for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial physicochemical parameters, which will be invaluable for any future research and development involving this promising compound.

References

-

Angene Chemical. This compound|1060801-43-5. [Link]

-

Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

-

PubChem. 2-Aminopyridine. [Link]

-

PubChemLite. This compound. [Link]

-

National Center for Biotechnology Information. 6-Methylpyridin-2-amine. [Link]

-

International Journal of Chemical Modeling. Simple Method for the Estimation of pKa of Amines. [Link]

-

PubChem. 8-Hydroxyquinoline-5-sulfonic acid. [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. [Link]

-

National Center for Biotechnology Information. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

PubChem. 6-methoxy-N-methylpyridin-2-amine. [Link]

-

PubChemLite. 6-(aminomethyl)-n,n-dimethylpyridin-3-amine. [Link]

-

PubChem. 2-Amino-6-methylpyridine. [Link]

-

National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

-

Cheméo. Chemical Properties of Pentanoic acid, cyclohexyl ester (CAS 1551-43-5). [Link]

-

Chinese Journal of Energetic Materials. Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. [Link]

-

ResearchGate. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. [Link]

-

PubChem. N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydron. [Link]

-

PubChem. 2-Dimethylaminopyridine. [Link]

-

Royal Society of Chemistry. Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. [Link]

-

Chemsrc. N-(2,6-dimethylphenyl)-3-nitropyridin-2-amine. [Link]

Sources

An In-Depth Technical Guide to 6-(aminomethyl)-N,N-dimethylpyridin-2-amine

This guide provides a comprehensive technical overview of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. This document elucidates its fundamental chemical properties, potential synthetic routes, and analytical characterization, grounded in established chemical principles.

Core Molecular Attributes

The foundational characteristics of a chemical entity are its molecular formula and weight, which are pivotal for all subsequent quantitative experimental work, from reaction stoichiometry to analytical sample preparation.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃N₃ | [PubChem, CymitQuimica][1][2] |

| Molecular Weight | 151.21 g/mol | [BLDpharm][3] |

| Monoisotopic Mass | 151.11095 Da | [PubChem][2] |

These values are fundamental for accurate mass spectrometry analysis, purity assessments, and stoichiometric calculations in synthetic protocols. The presence of three nitrogen atoms in a relatively small molecule suggests potential for multiple sites of hydrogen bonding and coordination, which are key considerations in rational drug design.

Physicochemical and Structural Information

Understanding the physicochemical profile of this compound is crucial for predicting its behavior in biological systems and for the design of effective experimental protocols.

-

IUPAC Name: this compound

-

Synonyms: 2-Pyridinemethanamine, 6-(dimethylamino)-[1]

-

Chemical Structure: The molecule features a pyridine ring substituted at the 2-position with a dimethylamino group and at the 6-position with an aminomethyl group. This unique arrangement of functional groups imparts a specific electronic and steric profile. The dimethylamino group is an electron-donating group, which influences the basicity of the pyridine nitrogen. The primary amine of the aminomethyl group provides a key site for further chemical modification or interaction with biological targets.

Synthesis and Characterization: A Conceptual Framework

While specific, optimized synthesis protocols for this compound are not extensively detailed in publicly available literature, a plausible synthetic strategy can be conceptualized based on established pyridine chemistry. A common approach involves the functionalization of a pre-existing pyridine scaffold.

A hypothetical, yet chemically sound, multi-step synthesis could proceed from a readily available starting material such as 2-amino-6-methylpyridine. The workflow would involve the protection of the amino group, followed by functional group interconversion of the methyl group to an aminomethyl group, and finally, N,N-dimethylation of the amino group at the 2-position.

Experimental Workflow: Conceptual Synthesis

Caption: Conceptual workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized compound would be rigorously confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be employed to confirm the chemical structure by identifying the characteristic chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₈H₁₃N₃.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis would be essential for determining the purity of the final compound.

Applications in Research and Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The specific arrangement of functional groups in this compound makes it an attractive scaffold or building block for several reasons:

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key functional groups make it a suitable candidate for fragment screening campaigns to identify initial hits against therapeutic targets.

-

Scaffold for Library Synthesis: The primary amine of the aminomethyl group serves as a versatile handle for the introduction of diverse chemical moieties, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Potential for Kinase Inhibition: The 2-aminopyridine motif is a well-established pharmacophore in the design of kinase inhibitors, suggesting that derivatives of this compound could be explored for their potential in oncology and inflammatory diseases. Recent research has highlighted the potential of 6-amino pyridine derivatives as dual inhibitors for targets relevant in neurodegenerative diseases like Alzheimer's.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, protected from light.

References

-

PubChem. This compound. [Link]

-

PubChem. 2-Amino-6-methylpyridine. [Link]

-

PubMed. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]

Sources

An In-depth Technical Guide to 6-(aminomethyl)-N,N-dimethylpyridin-2-amine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-(aminomethyl)-N,N-dimethylpyridin-2-amine, a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. We will delve into its chemical structure and nomenclature, explore a plausible synthetic route with detailed experimental considerations, summarize its key physicochemical properties, and discuss its potential applications as a versatile building block in the development of novel therapeutics.

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Structure

The unequivocally assigned IUPAC name for the compound is This compound .[1] Its chemical structure consists of a pyridine ring substituted at the 2-position with a dimethylamino group and at the 6-position with an aminomethyl group.

The structure is depicted below:

Molecular Formula: C₈H₁₃N₃[1]

Key Structural Features:

-

Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. This core is a prevalent scaffold in numerous FDA-approved drugs.[2][3]

-

2-Dimethylamino Group: A tertiary amine functionality that significantly influences the electronic properties and basicity of the pyridine ring.

-

6-Aminomethyl Group: A primary amine attached to the pyridine ring via a methylene linker. This group provides a key site for further chemical modification and interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [4] |

| CAS Number | 1060801-43-5 | [4] |

| SMILES | CN(C)C1=NC(CN)=CC=C1 | [4] |

| Predicted XlogP | 0.2 | [1] |

| Monoisotopic Mass | 151.11095 Da | [1] |

Synthesis and Purification: A Detailed Protocol

Proposed Synthetic Workflow

The proposed synthesis involves a three-step process:

-

N,N-Dimethylation of the 2-amino group of 2-amino-6-methylpyridine.

-

Bromination of the methyl group at the 6-position.

-

Amination of the resulting 6-(bromomethyl) derivative.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N,6-trimethylpyridin-2-amine (B)

-

Rationale: The Eschweiler-Clarke reaction provides a mild and efficient method for the exhaustive methylation of primary amines using formaldehyde and formic acid. This approach is preferable to using alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts.

-

Procedure:

-

To a solution of 2-amino-6-methylpyridine (A) (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 5.0 eq).

-

Heat the reaction mixture at reflux (100-110 °C) for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (B).

-

Purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure N,N,6-trimethylpyridin-2-amine.

-

Step 2: Synthesis of 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine (C)

-

Rationale: The methyl group at the 6-position of the pyridine ring is benzylic in nature and can be selectively halogenated using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). Light or heat can be used to initiate the reaction.

-

Procedure:

-

Dissolve N,N,6-trimethylpyridin-2-amine (B) (1.0 eq) in a non-polar solvent such as carbon tetrachloride or benzene.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux under an inert atmosphere for 4-6 hours, with initiation by a light source if necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 6-(bromomethyl)-N,N-dimethylpyridin-2-amine (C), which can be used in the next step without further purification.

-

Step 3: Synthesis of this compound (D)

-

Rationale: The bromomethyl derivative is a reactive electrophile that can be readily displaced by an amine nucleophile. Using a protected form of ammonia, such as potassium phthalimide (Gabriel synthesis), followed by deprotection, or direct amination with ammonia in a suitable solvent, will yield the desired primary amine.

-

Procedure (using ammonia):

-

Dissolve the crude 6-(bromomethyl)-N,N-dimethylpyridin-2-amine (C) (1.0 eq) in a polar solvent like methanol or a solution of ammonia in methanol.

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol (excess).

-

Seal the reaction vessel and stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Take up the residue in dichloromethane and wash with water to remove ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) to afford the final product, this compound (D).

-

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. Based on the structure and data from related compounds, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the protons of the primary amine, and the methyl protons of the dimethylamino group. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):

-

Aromatic protons: 6.5-8.0 ppm (three distinct signals, likely a triplet and two doublets).

-

Methylene protons (-CH₂-NH₂): ~3.8-4.2 ppm (singlet).

-

Primary amine protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent. This signal will exchange with D₂O.[5]

-

Dimethylamino protons (-N(CH₃)₂): ~3.0-3.3 ppm (singlet, 6H).

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected chemical shifts are:

-

Aromatic carbons: 105-160 ppm (five signals).

-

Methylene carbon (-CH₂-NH₂): ~45-55 ppm.

-

Dimethylamino carbons (-N(CH₃)₂): ~40-45 ppm.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the N-methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (asymmetric and symmetric stretching).[6]

-

C-H stretching: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

N-H bending: A band around 1600 cm⁻¹ for the primary amine.[7]

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-N stretching: In the 1250-1335 cm⁻¹ region for the aromatic amine linkage.[6]

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold being present in a vast number of approved drugs.[2][8] The title compound, this compound, possesses several features that make it an attractive building block for the synthesis of new drug candidates.

-

Versatile Functional Handles: The primary amine of the aminomethyl group serves as a key point for derivatization, allowing for the introduction of a wide range of functionalities through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The dimethylamino group and the primary amine influence the overall polarity, basicity, and hydrogen bonding capacity of the molecule. These properties are critical for optimizing drug-like characteristics such as solubility, permeability, and target binding.

-

Scaffold for Bioactive Molecules: The 2,6-disubstituted pyridine motif is found in compounds with a wide range of biological activities, including inhibitors of kinases and other enzymes.[5][9] For instance, 6-amino pyridine derivatives have been explored as dual GSK-3β/CK-1δ inhibitors for the potential treatment of Alzheimer's disease.[6]

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

Given the presence of reactive amine functionalities and the general toxicological profile of substituted pyridines, proper safety precautions are essential when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following guidelines are based on data for structurally related aminopyridines.[10][11][12][13]

Hazard Identification

-

Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[14][15]

-

Irritation: May cause skin and serious eye irritation.[10][12]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be achieved through a logical and scalable route. The presence of multiple functional groups allows for extensive derivatization, making it an ideal starting point for the generation of compound libraries for biological screening. As with all reactive chemical compounds, appropriate safety precautions must be taken during its handling and storage. This guide provides a solid foundation for researchers and scientists to confidently work with and utilize this promising chemical entity in their research endeavors.

References

- Fisher Scientific. (2024). Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine.

- Sigma-Aldrich. (n.d.). N,6-dimethylpyridin-2-amine.

- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022). NIH.

- A75706 - Safety D

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.

- 4 - Safety Data Sheet. (2009). Thermo Fisher Scientific.

- This compound. (n.d.). PubChem.

- 6-(2-AMinopropyl)

- 1060801-43-5|this compound. (n.d.). BLDpharm.

- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). PubMed.

- 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. (2016). Loba Chemie.

- 2-Aminopyridine - SAFETY DATA SHEET. (2021). Thermo Fisher Scientific.

- Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg

- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile. (2025). Benchchem.

- 2-Amino-6-methylpyridine Safety D

- 6-Methylpyridin-2-amine. (n.d.). PMC - NIH.

- 6-Methoxy-N-methylpyridin-2-amine. (n.d.). ChemScene.

- Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. (n.d.). University of Westminster.

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.).

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.

- Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. (n.d.).

- (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2025).

- 24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. (2025). 《含能材料》:火炸药.

- 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery. (2025). Benchchem.

- p-DIMETHYL AMINO PYRIDINE CAS No 1122-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- 2-Aminopyridine(504-29-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- Preparation of Cyanopyridines by Direct Cyan

- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). PubMed Central.

- A concise review on some synthetic routes and applications of pyridine scaffold compounds. (2021). Growing Science.

- Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). MDPI.

- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.).

- An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). (n.d.). ChemRxiv.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

- Mass Spectrometry - Fragmentation P

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). Benchchem.

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). MDPI.

- Mass Spectrometry: Fragment

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.

- Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (n.d.). PMC - NIH.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. wikieducator.org [wikieducator.org]

- 8. abdurrahmanince.net [abdurrahmanince.net]

- 9. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alkalimetals.com [alkalimetals.com]

- 14. lobachemie.com [lobachemie.com]

- 15. geneseo.edu [geneseo.edu]

Introduction: The Prominence of the 2-Aminopyridine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 6-(aminomethyl)-N,N-dimethylpyridin-2-amine for Drug Discovery Professionals

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties and capacity for forming multiple hydrogen bonds allow it to serve as a versatile template for designing potent and selective inhibitors for various enzyme families, particularly kinases. This guide focuses on a specific, functionalized derivative, This compound , providing a comprehensive technical overview for researchers engaged in drug discovery and development.

While specific literature on this exact molecule is sparse, its structural components—a 2-(dimethylamino)pyridine core and a 6-(aminomethyl) substituent—are prevalent in numerous bioactive compounds. By analyzing its constituent parts and drawing parallels from closely related structures, we can build a robust profile of its potential utility, from synthesis to application.

This document serves as a Senior Application Scientist's perspective on the molecule, emphasizing not just its properties but the strategic rationale for its use in a drug discovery context.

PART 1: Core Profile and Physicochemical Properties

The foundational step in evaluating any new chemical entity is to understand its fundamental physicochemical characteristics. These properties govern its behavior in both chemical reactions and biological systems, influencing everything from solubility and permeability to target engagement.

Compound Identification:

-

Systematic Name: this compound

-

Synonyms: 2-Pyridinemethanamine, 6-(dimethylamino)-[1]

Structural and Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties of the title compound. These parameters are critical for initial assessment in a drug discovery pipeline, particularly for predicting its drug-likeness according to frameworks like Lipinski's Rule of Five.

| Property | Value | Source | Significance in Drug Discovery |

| Molecular Formula | C₈H₁₃N₃ | [1][3] | Defines the elemental composition and exact mass. |

| Molecular Weight | 151.21 g/mol | [1][2] | Low molecular weight is favorable for oral bioavailability. |

| Monoisotopic Mass | 151.11095 Da | [3] | Crucial for high-resolution mass spectrometry analysis. |

| XlogP (Predicted) | 0.2 | [3] | Indicates balanced lipophilicity, suggesting good solubility and potential for membrane permeability. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated | The primary amine is a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 3 (2 pyridine N, 1 amine N) | Calculated | Multiple acceptors allow for diverse and strong interactions with biological targets. |

| Rotatable Bonds | 2 | Calculated | Low number suggests conformational rigidity, which can be favorable for binding affinity by reducing entropic penalty. |

| SMILES | CN(C)C1=NC(CN)=CC=C1 | [2] | A machine-readable representation of the 2D structure. |

| InChIKey | WSDSLOJOKKCEHE-UHFFFAOYSA-N | [1][3] | A unique structural identifier for database searching. |

PART 2: Synthesis Strategy and Methodologies

Proposed Retrosynthetic Analysis:

A plausible disconnection approach identifies 6-methyl-N,N-dimethylpyridin-2-amine as a key intermediate, which itself can be prepared from the inexpensive starting material, 2-amino-6-methylpyridine.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis of Intermediate 2 (6-methyl-N,N-dimethylpyridin-2-amine)

This protocol describes the exhaustive methylation of the starting material. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the amine, facilitating rapid and complete dimethylation.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 eq., 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Slowly add a solution of 2-amino-6-methylpyridine (1.0 eq.) in anhydrous THF. Causality Note: Slow addition is necessary to control the exothermic reaction and hydrogen gas evolution.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until H₂ evolution ceases.

-

Methylation: Cool the resulting suspension back to 0 °C and add methyl iodide (2.5 eq.) dropwise. Trustworthiness Note: Using a slight excess of the alkylating agent ensures the reaction goes to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-methyl-N,N-dimethylpyridin-2-amine.

PART 3: Applications in Drug Discovery & Target Rationale

The structural motifs within this compound are highly relevant to modern drug design, particularly in kinase inhibition.

The 2-Aminopyridine Scaffold as a Kinase Hinge-Binder:

The 2-aminopyridine core is a classic "hinge-binding" motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor, allowing it to form two critical hydrogen bonds with the backbone of the kinase hinge region. This bidentate interaction is a highly effective anchoring strategy.

Potential as a Dual Inhibitor for Neurodegenerative Diseases:

Recent research has highlighted the potential of 6-amino pyridine derivatives as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in the tau pathology of Alzheimer's disease.[4] Molecular docking studies of these compounds revealed that the 6-amino pyridine ring fits into the ATP binding site, forming key hydrogen bonds with hinge region residues like Asp133 and Val135 in GSK-3β.[4] The title compound, with its analogous 6-aminomethyl group, is an excellent candidate for exploration in this therapeutic area.

Pharmacophoric Features and Bioisosteric Considerations:

The diagram below illustrates the key pharmacophoric features of the molecule, which are the basis for its potential biological activity.

Caption: Key pharmacophoric features relevant to target binding.

-

6-(aminomethyl) Group: This group is a versatile functional handle. The primary amine is basic and will be protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., Asp, Glu) in a target's binding site. It also serves as an excellent hydrogen bond donor.

-

2-(N,N-dimethylamino) Group: This group significantly modulates the electronic properties of the pyridine ring. It is a strong electron-donating group, which increases the basicity of the pyridine ring nitrogen, potentially enhancing its hydrogen bonding capability as an acceptor.

-

Vector for Growth: The primary amine of the aminomethyl group provides a clear synthetic vector for library elaboration, allowing for the exploration of the surrounding chemical space to optimize potency and selectivity.

Antitubercular Potential:

Furthermore, related pyridine-2-methylamine derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[5] MmpL3 is a critical transporter for mycolic acids, essential components of the mycobacterial cell wall, making it a prime target for new antitubercular agents. The title compound fits the general structural class of these inhibitors and warrants investigation for this indication.

Conclusion and Future Directions

This compound (CAS: 1060801-43-5) represents a promising, yet underexplored, chemical scaffold for modern drug discovery. While direct biological data is limited, a thorough analysis of its structural components and the activities of related analogues provides a strong rationale for its investigation.

-

Key Strengths: The molecule possesses a low molecular weight, balanced lipophilicity, and key pharmacophoric features for targeting kinases and other enzyme classes. Its structure contains a validated hinge-binding motif and a versatile synthetic handle for library development.

-

Future Work: The immediate next steps for a research program involving this molecule would be to execute its synthesis, confirm its structure, and screen it against a panel of relevant biological targets, particularly kinases involved in oncology and neurodegeneration (e.g., GSK-3β, CK-1δ) and anti-infective targets like MmpL3. Subsequent structure-activity relationship (SAR) studies, guided by the derivatization of the 6-(aminomethyl) position, would be a logical progression to optimize this promising scaffold into a lead candidate.

This guide provides the foundational knowledge and strategic insights necessary for any drug discovery professional to confidently incorporate this valuable building block into their research endeavors.

References

-

This compound - PubChemLite. (URL: [Link])

-

Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

-

Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - NIH. (URL: [Link])

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1060801-43-5|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-(Aminomethyl)-N,N-dimethylpyridin-2-amine

Introduction

6-(Aminomethyl)-N,N-dimethylpyridin-2-amine is a key building block in contemporary medicinal chemistry and drug development. Its substituted diaminopyridine scaffold is a prevalent motif in a variety of biologically active molecules. The strategic placement of a dimethylamino group at the 2-position and an aminomethyl substituent at the 6-position offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the viable and efficient synthetic pathways to this target molecule, offering practical, step-by-step protocols and a critical analysis of the chemical principles underpinning each transformation.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The most direct and widely applicable pathway commences with the commercially available 2-amino-6-methylpyridine. This primary route involves a three-step sequence:

-

N,N-Dimethylation of the 2-amino group.

-

Halogenation of the 6-methyl group.

-

Nucleophilic substitution of the resulting halide with an amine source.

An alternative strategy, also discussed herein, proceeds through a nitrile intermediate, offering a different set of synthetic advantages and challenges.

Primary Synthetic Pathway: A Step-by-Step Elucidation

This preferred route is predicated on a logical sequence of transformations that progressively build the target molecule from 2-amino-6-methylpyridine.

Step 1: N,N-Dimethylation of 2-Amino-6-methylpyridine

The initial and critical step is the exhaustive methylation of the primary amino group at the 2-position to yield N,N-dimethyl-6-methylpyridin-2-amine. For this transformation, the Eschweiler-Clarke reaction is the method of choice due to its high efficiency, mild conditions, and avoidance of over-alkylation to form quaternary ammonium salts.[1][2][3]

Reaction: 2-Amino-6-methylpyridine → N,N-Dimethyl-6-methylpyridin-2-amine

Causality of Experimental Choices: The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1][2][3] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formic acid.[3] The evolution of carbon dioxide renders the reaction irreversible, driving it to completion.[3] This one-pot procedure is highly advantageous in a laboratory setting, simplifying the synthetic workflow.[1]

Experimental Protocol: Eschweiler-Clarke N,N-Dimethylation

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyridine (1.0 eq).

-

Add formic acid (90%, 5.0 eq) to the flask.

-

Slowly add formaldehyde (37% aqueous solution, 4.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N,N-dimethyl-6-methylpyridin-2-amine.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

| Reagent/Parameter | Quantity/Value | Rationale |

| 2-Amino-6-methylpyridine | 1.0 eq | Starting material |

| Formic Acid (90%) | 5.0 eq | Hydride source and solvent |

| Formaldehyde (37% aq.) | 4.0 eq | Methyl group source |

| Reaction Temperature | 100-110 °C | To overcome the activation energy and drive the reaction |

| Reaction Time | 6-8 hours | Typical duration for completion |

Workflow for the Synthesis of this compound

Caption: Overall synthetic scheme for the target molecule.

Step 2: Benzylic Bromination of N,N-Dimethyl-6-methylpyridin-2-amine

With the 2-amino group appropriately functionalized, the next step focuses on the activation of the 6-methyl group for subsequent amination. A free-radical bromination at the benzylic-like position is the most effective strategy. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.[4][5]

Reaction: N,N-Dimethyl-6-methylpyridin-2-amine → 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine

Causality of Experimental Choices: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to yield the desired product and a new bromine radical, thus propagating the chain reaction.[6] Carbon tetrachloride (CCl₄) or chlorobenzene are traditionally used as solvents, though greener alternatives are increasingly being explored.[7]

Experimental Protocol: NBS Bromination

-

In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve N,N-dimethyl-6-methylpyridin-2-amine (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. The disappearance of the starting material and the formation of a less polar spot indicates product formation.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 6-(bromomethyl)-N,N-dimethylpyridin-2-amine is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

| Reagent/Parameter | Quantity/Value | Rationale |

| N,N-Dimethyl-6-methylpyridin-2-amine | 1.0 eq | Substrate |

| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |

| AIBN | 0.05 eq | Radical initiator |

| Solvent | Anhydrous CCl₄ | Inert solvent for free-radical reactions |

| Reaction Temperature | Reflux (~77 °C) | To initiate radical formation |

| Reaction Time | 4-6 hours | Typical duration for completion |

Mechanism of Benzylic Bromination with NBS

Caption: Key steps in the free-radical chain mechanism.

Step 3: Amination of 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine

The final step involves the conversion of the bromomethyl group to the desired aminomethyl functionality. Several nucleophilic substitution methods can be employed. The Gabriel synthesis, utilizing potassium phthalimide followed by hydrazinolysis, is a robust and reliable method for preparing primary amines from alkyl halides, as it prevents over-alkylation.

Reaction: 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine → this compound

Causality of Experimental Choices: The Gabriel synthesis proceeds in two stages. First, the bromomethyl compound undergoes an Sₙ2 reaction with potassium phthalimide to form an N-alkylated phthalimide intermediate. The phthalimide anion is an excellent nucleophile, and its use prevents the multiple alkylations that can occur with ammonia. In the second stage, the phthalimide protecting group is removed by reaction with hydrazine, which cleaves the amide bonds to release the primary amine and form the stable phthalhydrazide byproduct.

Experimental Protocol: Gabriel Synthesis

-

Phthalimide Alkylation:

-

To a solution of 6-(bromomethyl)-N,N-dimethylpyridin-2-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.2 eq).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-((6-(dimethylamino)pyridin-2-yl)methyl)phthalimide intermediate.

-

-

Hydrazinolysis:

-

Suspend the phthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and acidify with concentrated HCl.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a concentrated aqueous solution of NaOH and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

| Reagent/Parameter | Quantity/Value | Rationale |

| Alkylation | ||

| 6-(Bromomethyl)-N,N-dimethylpyridin-2-amine | 1.0 eq | Substrate |

| Potassium Phthalimide | 1.2 eq | Nucleophile and protecting group |

| DMF | Solvent | Polar aprotic solvent for Sₙ2 |

| Hydrazinolysis | ||

| Phthalimide intermediate | 1.0 eq | Substrate |

| Hydrazine Hydrate | 1.5 eq | Deprotecting agent |

| Ethanol | Solvent | Suitable for reflux |

Alternative Synthetic Pathway: The Nitrile Route

An alternative approach to the target molecule involves the introduction of a nitrile group, which is then reduced to the primary amine.

Workflow for the Alternative Nitrile Pathway

Caption: An alternative synthesis via a nitrile intermediate.

This route begins with a different starting material, such as 2-chloro-6-methylpyridine.

-

Synthesis of 2-(Dimethylamino)-6-cyanopyridine:

-

Step 2a: Nucleophilic aromatic substitution of 2-chloro-6-methylpyridine with dimethylamine to yield N,N-dimethyl-6-methylpyridin-2-amine.

-

Step 2b: Conversion of the methyl group to a nitrile. This can be a challenging transformation, often requiring multi-step sequences such as oxidation to the carboxylic acid, followed by conversion to the amide and dehydration, or through ammoxidation. A more direct route involves benzylic halogenation followed by nucleophilic substitution with a cyanide salt.[8]

-

-

Reduction of the Nitrile:

-

The 2-(dimethylamino)-6-cyanopyridine intermediate can then be reduced to the target aminomethyl compound.

-

Using Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent.

-

Using Catalytic Hydrogenation: Catalytic hydrogenation over a Raney nickel or platinum catalyst is another effective method for nitrile reduction.[9] This method often offers milder reaction conditions and is more amenable to large-scale synthesis.

-

While viable, this route can be longer and may present challenges in the synthesis and handling of the cyanide-containing intermediates.

Conclusion

The synthesis of this compound is most efficiently achieved through a three-step sequence starting from 2-amino-6-methylpyridine. The use of the Eschweiler-Clarke reaction for N,N-dimethylation, followed by NBS bromination of the methyl group, and subsequent amination via the Gabriel synthesis provides a reliable and high-yielding pathway. This route is characterized by the use of well-established and understood chemical transformations, making it a robust choice for both laboratory-scale synthesis and potential scale-up. The alternative nitrile route, while feasible, involves more steps and potentially hazardous reagents. The choice of synthetic strategy will ultimately depend on the availability of starting materials, scale of the synthesis, and the specific requirements of the research or development program.

References

-

PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Mohamed, S. K., Soliman, A. M., Abdel-Raheem, E. M. M., Saeed, S., & Wong, W.-T. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 5), o1532. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Kubiak, R., & Janczak, J. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3377. Retrieved from [Link]

-

Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Retrieved from [Link]

- Google Patents. (n.d.). WO1996008537A1 - Process for producing n-methylated organic pigments.

-

Fox, G. J., Hepworth, J. D., & Hallas, G. (1973). Bromination of 3-amino- and 3-dimethylamino-pyridine. Journal of the Chemical Society, Perkin Transactions 1, 68. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS [Video]. YouTube. Retrieved from [Link]

-

Georgia Southern University. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-n,n-dimethylpyridin-2-amine. Retrieved from [Link]

-

Gouda, M. A., Berghot, M. A., & El-Ghazaly, M. A. (2013). Chemistry of 2-Amino-3-cyanopyridines. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(2), 1-30. Retrieved from [Link]

- Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.

-

Balaraman, K., Jagadeesh, R. V., & Beller, M. (2016). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Organic Letters, 18(15), 3866–3869. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide. Retrieved from [Link]

- Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

Beilstein Journals. (2024, July 11). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Retrieved from [Link]

-

Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

-

Springer. (n.d.). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, September 10). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

ResearchGate. (2025, August 10). An Efficient and Practical N-Methylation of Amino Acid Derivatives. Retrieved from [Link]

-

CHIMIA. (n.d.). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Retrieved from [Link]

-

ResearchGate. (2017, June 20). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]

-

ResearchGate. (2017, May 16). 3,5-Dibromo-6-methylpyridin-2-amine. Retrieved from [Link]

-

MDPI. (2023, May 25). Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

-

University of Liverpool. (2013, December 10). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Selective Hydrogenation of Adiponitrile to 6-Aminocapronitrile over Ni/α-Al2O3 Catalysts Doped with K2O and La2O3 [mdpi.com]

An In-depth Technical Guide to the Initial Discovery and Background of Aminopyridine Compounds

Abstract

The aminopyridines, a class of organic compounds, have traversed a remarkable journey from chemical curiosities to invaluable tools in neuroscience and clinical therapy. This guide provides a comprehensive exploration of their origins, beginning with their initial synthesis and culminating in the elucidation of their primary mechanism of action as potassium channel blockers. We will examine the foundational chemical reactions that first brought these molecules to life, the pivotal experiments that unveiled their potent physiological effects, and their early applications that paved the way for modern therapeutics like dalfampridine (Ampyra). This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative grounded in the core principles of causality, experimental integrity, and authoritative scientific literature.

Introduction: The Emergence of a Structurally Simple, Potent Modulator

At its core, an aminopyridine is a pyridine ring to which an amine group is attached. Three primary isomers exist: 2-, 3-, and 4-aminopyridine, each defined by the position of the amine group on the ring[1]. While structurally unassuming, these compounds, particularly 4-aminopyridine (4-AP), possess profound biological activity. Their story is not one of targeted design based on a known biological target, but rather one of chemical synthesis followed by the gradual discovery of their powerful effects on the nervous system. This guide will focus primarily on 2-aminopyridine, due to its historical significance in synthesis, and 4-aminopyridine, which became the cornerstone of therapeutic research.

The Dawn of Discovery: The Chichibabin Reaction and Early Synthesis

The practical synthesis of aminopyridines became widely accessible following the discovery of the Chichibabin reaction by Russian chemist Aleksei Chichibabin in 1914[2][3]. This reaction provided a direct method for the amination of pyridine, a landmark achievement in heterocyclic chemistry[3][4][5].

The reaction involves heating pyridine with a strong amide base, typically sodium amide (NaNH₂), in an inert solvent like toluene or xylene[2][6]. The process is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) directly attacks the electron-deficient pyridine ring, preferentially at the 2-position (alpha-position), to form 2-aminopyridine[2][3][7][8].

Causality in the Chichibabin Reaction: The regioselectivity for the 2-position is a key feature. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a partial positive charge (δ+) on the adjacent alpha (C2 and C6) and gamma (C4) carbons. The C2 and C6 positions are most activated. The reaction proceeds via an addition-elimination mechanism through a stable anionic σ-adduct (a Meisenheimer-like intermediate), followed by the elimination of a hydride ion (H⁻) to restore aromaticity[2][3][4]. The evolution of hydrogen gas is a measurable indicator of reaction progress[2].

Foundational Experimental Protocol: Synthesis of 2-Aminopyridine via Chichibabin Reaction

This protocol is a generalized representation of the classic high-temperature Chichibabin synthesis.

Objective: To synthesize 2-aminopyridine from pyridine and sodium amide.

Materials:

-

Pyridine (anhydrous)

-

Sodium amide (NaNH₂)

-

Toluene (anhydrous)

-

Ammonium chloride solution (saturated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend sodium amide in anhydrous toluene under a nitrogen atmosphere. Rationale: The reaction is highly sensitive to moisture; an inert atmosphere is crucial to prevent quenching of the potent sodium amide base.

-

Addition of Pyridine: Slowly add anhydrous pyridine to the stirred suspension.

-

Heating: Heat the reaction mixture to reflux (approximately 110-130°C) for 4-6 hours. Rationale: The high temperature is required to overcome the activation energy for the nucleophilic attack on the aromatic ring. The solution will typically turn deep red or brown, and hydrogen gas will evolve[2].

-

Quenching: After cooling the reaction to room temperature, cautiously quench the mixture by the slow addition of a saturated ammonium chloride solution. Rationale: This step neutralizes any unreacted sodium amide and hydrolyzes the sodium salt of the product to yield 2-aminopyridine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or sublimation to yield pure 2-aminopyridine.

-

Validation: Confirm product identity and purity via melting point determination (literature: 59-60°C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Caption: A workflow for the synthesis and validation of 2-aminopyridine.

From Chemical Reagent to Pharmacological Probe

For decades, aminopyridines were primarily synthetic intermediates[7][9]. Their journey into pharmacology was serendipitous. While 2-aminopyridine was a precursor for early sulfa drugs like sulfapyridine, it was 4-aminopyridine (4-AP) that revealed the family's true neuropharmacological potential[8].

The first significant clinical observations emerged from Bulgaria in the 1970s. Anesthetists, led by Dimitar Paskov, discovered that 4-AP could effectively reverse the effects of non-depolarizing neuromuscular blocking agents used during surgery[10][11]. This finding was a critical turning point, shifting the perception of 4-AP from a mere chemical, or even a bird poison, to a potent neuromodulator[10][11]. This clinical use spurred deeper investigation into how it worked.

Elucidating the Mechanism of Action: Potassium Channel Blockade

The foundational mechanism of action for 4-AP was identified as the blockade of voltage-gated potassium (Kᵥ) channels[10][12][13][14]. This discovery explained its dramatic physiological effects.

The Role of Kᵥ Channels in Neurons: In neurons, the repolarization phase of an action potential is driven by the efflux of potassium ions (K⁺) through Kᵥ channels. This rapid outflow of positive charge returns the membrane potential to its resting state, terminating the signal.

4-AP's Impact: 4-AP physically obstructs the pore of these Kᵥ channels, primarily from the intracellular side[14][15]. By blocking this K⁺ efflux, 4-AP broadens the duration of the action potential[10][13]. This has two major consequences:

-

Prolonged Depolarization: The nerve terminal remains depolarized for a longer period.

-

Enhanced Neurotransmitter Release: The extended depolarization keeps voltage-gated calcium (Ca²⁺) channels open longer, leading to a greater influx of calcium. This increased intracellular calcium concentration significantly enhances the release of neurotransmitters (like acetylcholine at the neuromuscular junction) into the synapse[10][16]. Some studies also suggest 4-AP may directly potentiate calcium channels, independent of its effect on Kᵥ channels[12][17].

This mechanism elegantly explained the Bulgarian team's observations: by boosting acetylcholine release, 4-AP could overcome the competitive blockade of acetylcholine receptors by myorelaxants. More importantly, it provided a powerful rationale for its use in diseases of demyelination, such as multiple sclerosis (MS). In demyelinated axons, Kᵥ channels that are normally hidden under the myelin sheath become exposed, leading to a leakage of K⁺ current that can cause action potentials to fail. By blocking these exposed channels, 4-AP helps restore signal conduction[10][13][18][19].

Caption: Mechanism of 4-AP at the presynaptic terminal.

Early Therapeutic Investigations

Building on the understanding of its mechanism, researchers began exploring 4-AP's therapeutic potential in conditions characterized by compromised nerve conduction. The most prominent early application was in multiple sclerosis (MS)[12][13]. Clinical studies dating back to the 1980s suggested that 4-AP could produce symptomatic improvements in a subset of MS patients, particularly in motor function and walking ability[18][20].